molecular formula C18H21ClO3 B5062173 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene

Cat. No. B5062173
M. Wt: 320.8 g/mol
InChI Key: QYQLGLZZARFWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including hematological malignancies, making it an attractive target for cancer therapy. Venetoclax has shown promising results in preclinical and clinical trials, leading to its approval by the US Food and Drug Administration (FDA) for the treatment of chronic lymphocytic leukemia (CLL) in 2016.

Mechanism of Action

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene selectively binds to the BH3-binding groove of BCL-2, inhibiting its anti-apoptotic function and promoting apoptosis in cancer cells. This leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death. 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has a high affinity for BCL-2, but also binds to other anti-apoptotic proteins, such as BCL-XL and MCL-1, to a lesser extent.
Biochemical and Physiological Effects
1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has been shown to induce apoptosis in cancer cells, while sparing normal cells, due to its selective binding to BCL-2. It has also been shown to have minimal toxicity and tolerable side effects in clinical trials. 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has been shown to have a half-life of approximately 17 hours and is primarily metabolized by the liver.

Advantages and Limitations for Lab Experiments

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has several advantages for lab experiments, including its high affinity for BCL-2, its ability to induce apoptosis in cancer cells, and its synergistic effects with other anti-cancer agents. However, its limitations include its cost, its potential for off-target effects, and the need for further research to determine its optimal dosing and treatment regimens.

Future Directions

For 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene research include exploring its efficacy in combination with other anti-cancer agents, its potential for treating solid tumors, and its use in combination with immunotherapies. Additionally, further research is needed to determine its optimal dosing and treatment regimens, as well as its potential for developing resistance in cancer cells. Overall, 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has shown great promise as a novel anti-cancer agent and has the potential to improve outcomes for patients with various hematological malignancies.

Synthesis Methods

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene is synthesized through a multi-step process involving the coupling of two key intermediates, 4-(4-chlorophenoxy)butylamine and 2-methoxy-4-methylbenzaldehyde, followed by several chemical transformations. The final product is obtained through a purification process that involves recrystallization and column chromatography.

Scientific Research Applications

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has been extensively studied in preclinical and clinical trials for the treatment of various hematological malignancies, including CLL, acute myeloid leukemia (AML), and multiple myeloma (MM). It has been shown to induce apoptosis in cancer cells by selectively binding to BCL-2, displacing pro-apoptotic proteins, and triggering the intrinsic apoptotic pathway. 1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene has also been shown to have synergistic effects with other anti-cancer agents, such as rituximab and azacitidine.

properties

IUPAC Name

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-14-5-10-17(18(13-14)20-2)22-12-4-3-11-21-16-8-6-15(19)7-9-16/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQLGLZZARFWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene

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